2-Ethoxy-1-propanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

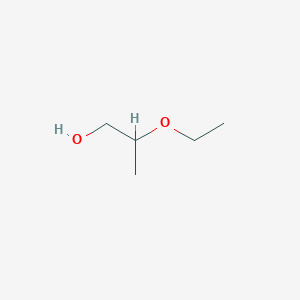

Structure

3D Structure

特性

IUPAC Name |

2-ethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBNVYPMOFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864870 | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19089-47-5 | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethoxy-1-propanol (also known as propylene glycol monoethyl ether or PE). As a member of the propylene glycol ether family, this organic solvent possesses a unique combination of ether and alcohol functionalities, rendering it useful in a variety of industrial and research applications. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and presents visual representations of its synthesis and characteristic reactions to support its application in research and development.

Physical and Chemical Properties

This compound is a colorless liquid with a mild, ether-like odor.[] It is valued for its excellent solvency for a wide range of substances, including resins, inks, and adhesives.[2] The presence of both a hydroxyl group and an ether linkage contributes to its miscibility with both polar and non-polar substances.[2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, data for its common structural isomer, 1-Ethoxy-2-propanol, are also included. The structural difference, with this compound being a primary alcohol and 1-Ethoxy-2-propanol a secondary alcohol, leads to variations in their physical properties.[3]

| Property | This compound | 1-Ethoxy-2-propanol |

| CAS Number | 19089-47-5[3] | 1569-02-4[3] |

| Molecular Formula | C₅H₁₂O₂[4] | C₅H₁₂O₂[5] |

| Molecular Weight | 104.15 g/mol [4] | 104.15 g/mol [5] |

| Boiling Point | 137.5 °C[3] | 132 °C[3][5] |

| Melting Point | -90 °C (estimate)[3] | -100 °C[5] |

| Flash Point | 45.9 °C[3] | 38-42 °C[3] |

| Density | 0.904 g/cm³ at 20 °C[3] | 0.896-0.897 g/cm³ at 20 °C[3] |

| Water Solubility | Soluble[3] | 36.6 g/100 mL[3][5] |

| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in common organic solvents[6] |

| Refractive Index | 1.4122[3] | 1.4050-1.4065[3] |

Experimental Protocols

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For accuracy, the thermometer should be calibrated, and the atmospheric pressure should be recorded and corrected to standard pressure if necessary.

Determination of Density

A pycnometer or a vibrating tube densitometer can be used for the precise measurement of density. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 20°C).

Determination of Solubility

The miscibility with water and organic solvents can be determined by adding the solvent to a known volume of this compound at a constant temperature and observing for any phase separation. For quantitative solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined by techniques such as gas chromatography after calibration.

Synthesis and Reactions

Propylene glycol ethers are typically synthesized through the reaction of propylene oxide with an alcohol, in this case, ethanol. This reaction can be catalyzed by either an acid or a base, with base catalysis generally favoring the formation of the alpha-isomer (1-Ethoxy-2-propanol).[5]

References

An In-depth Technical Guide to 2-Ethoxy-1-propanol (CAS: 19089-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-1-propanol (CAS number 19089-47-5), an organic solvent belonging to the propylene glycol ether family. The document details its chemical and physical properties, synthesis, applications, safety information, and relevant metabolic pathways. Experimental methodologies for its synthesis and analysis are outlined, and key data is presented in tabular format for clarity. Visual diagrams are included to illustrate workflow and metabolic processes. This guide is intended to be a valuable resource for professionals in research, development, and laboratory settings who utilize or are investigating this compound.

Chemical and Physical Properties

This compound is a colorless, low-viscosity liquid with a mild, ether-like odor.[1] Its chemical structure includes both an ether and a primary alcohol functional group, rendering it amphiphilic. This dual nature allows for its miscibility with both water and many organic solvents.[1][2]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethoxypropan-1-ol | [3] |

| Synonyms | Propylene glycol monoethyl ether, alpha-isomer | [3][4] |

| CAS Number | 19089-47-5 | [3][5] |

| Molecular Formula | C₅H₁₂O₂ | [5] |

| Molecular Weight | 104.15 g/mol | [6] |

| Boiling Point | 137.5 °C | [6][7] |

| Density | 0.903 - 0.904 g/cm³ | [6][7] |

| Flash Point | 45.9 °C | [6][7] |

| Vapor Pressure | 2.97 mmHg at 25°C | [7] |

| Solubility | Miscible with water and many organic solvents | [1][2] |

| Refractive Index | 1.408 | [7] |

Synthesis of this compound

The primary industrial synthesis of propylene glycol ethers, including this compound, involves the base-catalyzed reaction of propylene oxide with an alcohol. In this case, ethanol is the alcohol used.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is a representative method for the synthesis of propylene glycol ethers and can be adapted for this compound.

Materials:

-

Propylene oxide

-

Ethanol

-

Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Reaction vessel with temperature and pressure control

-

Purification setup (e.g., distillation column)

Procedure:

-

Charge the reaction vessel with ethanol and the basic catalyst.

-

Heat the mixture to the desired reaction temperature (typically between 100-200°C).

-

Under controlled pressure, feed propylene oxide into the reactor. The molar ratio of alcohol to propylene oxide is a critical parameter to control the degree of ethoxylation.

-

Maintain the reaction mixture at the set temperature and pressure until the desired conversion of propylene oxide is achieved. Reaction progress can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, neutralize the catalyst.

-

Purify the product mixture by fractional distillation to separate this compound from unreacted starting materials and any byproducts.

Synthesis workflow for this compound.

Applications

This compound is a versatile solvent with a wide range of industrial and commercial applications due to its excellent solvency for various resins, oils, and polymers.[1]

-

Coatings and Paints: It is widely used as a coalescing agent and solvent in the formulation of paints, varnishes, and lacquers.[1] Its moderate evaporation rate facilitates smooth film formation and improves surface leveling.[1]

-

Printing Inks: In the printing industry, it serves as a carrier solvent that helps in the dispersion of pigments and controls the drying time of inks.[1]

-

Cleaning Formulations: Its amphiphilic nature makes it an effective component in industrial and household cleaners for the removal of grease and oils.[1]

-

Electronics: In the electronics industry, it is used for cleaning and as a solvent in the manufacturing of laminates and circuit boards.

-

Chemical Intermediate: this compound is also used as a chemical intermediate in the synthesis of other compounds, such as esters and surfactants.[1]

-

Pharmaceuticals: In the pharmaceutical industry, it can be used as an extractant and a solvent to regulate flow.

Analytical Methods

The purity of this compound and its presence in various matrices can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

This is a general protocol for the analysis of propylene glycol ethers and can be adapted for this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phase).

Sample Preparation:

-

Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from a complex matrix.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

-

Column: A suitable capillary column, for example, a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to capture the molecular ion and characteristic fragment ions.

General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation:

-

Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

The spectrum will show characteristic signals for the ethoxy and propanol moieties.

-

The integration of the peaks will correspond to the number of protons in each environment.

-

Spin-spin splitting patterns will provide information about the connectivity of the protons.

¹³C NMR Spectroscopy:

-

The proton-decoupled spectrum will show a distinct signal for each unique carbon atom in the molecule.

-

The chemical shifts of the carbon signals will be indicative of their chemical environment (e.g., carbons bonded to oxygen will be downfield).

Metabolism

As a propylene glycol ether, this compound is expected to undergo metabolism primarily in the liver. The metabolic pathway for propylene glycol ethers involves oxidation of the alcohol group.

The primary alcohol group of this compound is metabolized by alcohol dehydrogenase (ADH) to an aldehyde intermediate. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form 2-ethoxypropionic acid, which is the major metabolite. A minor pathway may involve conjugation of the parent alcohol with glucuronic acid.

Metabolic pathway of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[8][9] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] While it is considered to have low toxicity, it can cause skin and eye irritation upon contact.[2]

Table 2: Hazard and Safety Information for this compound

| Hazard | Description | Reference(s) |

| Flammability | Flammable liquid and vapor. | [8][9] |

| Acute Toxicity | Shall not be classified as acutely toxic. | [8] |

| Skin Corrosion/Irritation | May cause skin irritation. | [2] |

| Eye Damage/Irritation | May cause eye irritation. | [2] |

| PBT/vPvB Assessment | Not considered to be a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. | [8] |

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.[10] Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound is a versatile propylene glycol ether with a well-established profile of chemical and physical properties. Its primary applications are as a solvent in various industrial formulations. While it is of low toxicity, appropriate safety precautions should be observed during its handling and use. The analytical methods described provide a framework for its identification and quality control. The understanding of its metabolic pathway is important for assessing its toxicological profile. This guide serves as a foundational resource for professionals requiring technical information on this compound.

References

- 1. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound | C5H12O2 | CID 29420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]

- 7. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 8. benchchem.com [benchchem.com]

- 9. gcms.cz [gcms.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Molecular Structure of 2-Ethoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Ethoxy-1-propanol. This propylene glycol ether is a significant solvent and chemical intermediate with diverse industrial applications. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and includes visualizations to illustrate its chemical synthesis. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.

Introduction

This compound, also known as propylene glycol monoethyl ether (alpha-isomer), is a colorless liquid with a mild, ether-like odor. It belongs to the family of P-series glycol ethers, which are widely used as solvents in coatings, inks, cleaners, and electronic applications. Its bifunctional nature, possessing both an ether and a primary alcohol group, allows it to dissolve a wide range of substances and contributes to its miscibility with water and many organic solvents. This guide focuses on the alpha-isomer, where the ethoxy group is attached to the second carbon of the propanol chain.

Molecular Structure and Identification

The molecular structure of this compound consists of a three-carbon propylene backbone with a primary hydroxyl group at position 1 and an ethoxy group at position 2.

-

IUPAC Name: 2-ethoxypropan-1-ol[1]

-

Chemical Formula: C₅H₁₂O₂[1]

-

Canonical SMILES: CCOC(C)CO[1]

-

InChI: InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3[1]

-

InChIKey: DEDUBNVYPMOFDR-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 19089-47-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, ether-like | [2] |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Water Solubility | Miscible | [2] |

| Kovats Retention Index (Standard non-polar) | 779, 754 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 721, 728 | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the base-catalyzed reaction of propylene oxide with ethanol. This reaction yields a mixture of the primary (this compound) and secondary (1-ethoxy-2-propanol) isomers, with the former being the major product under basic conditions.

Synthesis via Ring-Opening of Propylene Oxide

The logical workflow for the synthesis of this compound from propylene oxide and ethanol is depicted below.

Experimental Protocol: Synthesis from Propylene Oxide and Ethanol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Propylene oxide

-

Anhydrous ethanol

-

Sodium hydroxide (catalyst)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane (for extraction)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, place anhydrous ethanol and a catalytic amount of sodium hydroxide.

-

Heat the mixture to a gentle reflux.

-

Slowly add propylene oxide to the flask from the dropping funnel. Maintain a steady reflux throughout the addition.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a dilute aqueous acid solution (e.g., HCl).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with deionized water to remove any remaining salts and unreacted ethanol.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to separate the this compound isomer from the minor 1-ethoxy-2-propanol isomer and any high-boiling byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the different proton environments in the molecule. The expected signals would correspond to the methyl and methylene protons of the ethoxy group, the methyl and methine protons of the propylene backbone, and the protons of the hydroxymethyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 10-50 mg/mL.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Expected Absorptions:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol group.

-

C-H stretching bands in the region of 2850-3000 cm⁻¹.

-

A prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.

-

A C-O stretching band for the primary alcohol around 1050 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized this compound and to confirm its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a GC system coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Split injection is commonly used to avoid column overloading.

-

Temperature Program: A temperature gradient is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, and the mass spectrum provides the fragmentation pattern and the molecular ion peak, which confirms the molecular weight.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The information and experimental protocols presented are intended to be a valuable resource for researchers and professionals working with this important chemical. The combination of synthetic procedures and detailed analytical methods will aid in the preparation and quality assessment of this compound for various applications.

References

A Technical Guide to 2-Ethoxy-1-propanol: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-Ethoxy-1-propanol (CAS No: 19089-47-5), a versatile organic solvent and chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and related fields. It details the compound's chemical and physical properties, outlines its primary synthesis routes with an exemplary experimental protocol, and explores its applications, particularly within the pharmaceutical and chemical industries. Furthermore, this guide includes a summary of its toxicological profile and safety information, presented in easily digestible formats. Visual diagrams of the synthesis pathway and a general experimental workflow are provided to enhance understanding.

Introduction

This compound, systematically named 2-ethoxypropan-1-ol by IUPAC, is a primary alcohol and a member of the propylene glycol ethers family.[1][2] It is a structural isomer of 1-ethoxy-2-propanol. As a clear liquid with a characteristic ether-like scent, it possesses valuable properties as a solvent and is miscible with water.[3] Its amphiphilic nature allows it to provide good solvency for a wide array of substances, including resins, inks, and adhesives.[3] While its primary applications are in the industrial manufacturing of coatings, lacquers, and cleaning products, its utility as a chemical intermediate and extractant makes it a compound of interest for pharmaceutical and agrochemical research and development.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is critical to distinguish this compound (CAS: 19089-47-5) from its more commercially common isomer, 1-ethoxy-2-propanol (CAS: 1569-02-4), as experimental data for the latter is more abundant.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-ethoxypropan-1-ol | [1] |

| Synonyms | Propylene glycol monoethyl ether, alpha; 2-ethoxypropanol | [1][2][5] |

| CAS Number | 19089-47-5 | [1][2] |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless liquid with a faint special odor | [3] |

| Solubility | Miscible with water | [3] |

| Boiling Point | Data not available; Isomer (1-ethoxy-2-propanol) boils at 130.5 - 134.5°C | [6][7] |

| Melting Point | Data not available; Isomer (1-ethoxy-2-propanol) melts at -100°C | [7][8] |

| Density | Data not available; Isomer (1-ethoxy-2-propanol) is 0.897 g/mL @ 20°C | [6][8] |

| Flash Point | Data not available; Isomer (1-ethoxy-2-propanol) is 40-42°C | [8][9] |

| Vapor Pressure | Data not available; Isomer (1-ethoxy-2-propanol) is 10 mmHg @ 20°C | [6][9] |

Synthesis and Manufacturing

The primary industrial synthesis of propylene glycol ethers, including this compound, involves the reaction of propylene oxide with an alcohol—in this case, ethanol. This reaction typically yields a mixture of isomers, with the specific ratio depending on the catalyst and reaction conditions.

Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the ethoxide ion on the epoxide ring of propylene oxide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Propylene Oxide and Ethanol

The following is a representative protocol for the base-catalyzed synthesis of this compound.

Materials:

-

Propylene oxide

-

Anhydrous ethanol

-

Sodium metal (or sodium ethoxide)

-

Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve a catalytic amount of sodium metal in excess anhydrous ethanol to prepare sodium ethoxide.

-

Reaction Setup: Cool the ethanol/sodium ethoxide solution in an ice bath.

-

Addition of Reactant: Add propylene oxide dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or TLC).

-

Workup: Cool the reaction mixture and neutralize the catalyst with an acid (e.g., hydrochloric acid).

-

Purification: Remove the excess ethanol under reduced pressure. The resulting crude product can be purified by fractional distillation to separate the desired this compound isomer from other byproducts.

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API), this compound serves important roles in the broader context of chemical and pharmaceutical development.

-

Specialty Solvent: It is an effective solvent for a wide variety of resins, including epoxies, acrylics, polyesters, and polyurethanes.[3] This property is valuable in the development of drug delivery systems, medical device coatings, and specialty adhesives where biocompatible polymers are used.

-

Chemical Intermediate: The compound can be used as a building block or reaction solvent in the synthesis of more complex molecules for agrochemical or pharmaceutical intermediates.[4]

-

Cleaning and Extraction: In a laboratory setting, it is a useful ingredient in cleaning formulations for removing greases and stubborn residues.[3] Its properties also make it a candidate for use as an extractant in certain pharmaceutical processes.

Experimental Workflows

The utility of this compound is best represented by its integration into laboratory workflows.

General Workflow: Solvent for Polymer Film Coating

This diagram illustrates a typical workflow where this compound could be used as a solvent for creating a polymer film, a common task in developing transdermal patches or coated medical devices.

Caption: A generalized workflow for using this compound as a solvent.

Safety and Toxicology

This compound is classified as a flammable liquid.[1][10][11] However, based on available data, it is not classified as acutely toxic, a skin or eye irritant, or a carcinogen.[10][11] Standard laboratory precautions for handling flammable organic liquids should be observed.

Table 2: Summary of Toxicological and Safety Information

| Hazard Classification | Description | GHS Hazard Statement | Source |

| Physical Hazard | Flammable liquid and vapor | H226 | [1][10] |

| Acute Toxicity | Shall not be classified as acutely toxic | Not Classified | [10][11] |

| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin | Not Classified | [10][11] |

| Eye Damage/Irritation | Shall not be classified as seriously damaging or an eye irritant | Not Classified | [10][11] |

| Carcinogenicity | Shall not be classified as a carcinogen | Not Classified | [10][11] |

| Reproductive Toxicity | Shall not be classified for reproductive toxicity | Not Classified | [10][11] |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use in a well-ventilated area or outdoors.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store in a tightly closed container in a cool, well-ventilated place.[6]

Conclusion

This compound is a functional solvent and chemical intermediate with established industrial uses and potential applications in pharmaceutical research and development. Its favorable solvency for a range of polymers and other substances, combined with a relatively low toxicity profile, makes it a useful tool in formulation science and chemical synthesis. Researchers and drug development professionals should handle this compound with an awareness of its flammability, adhering to standard safety protocols for organic solvents.

References

- 1. This compound | C5H12O2 | CID 29420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanol, 2-ethoxy- [webbook.nist.gov]

- 3. gneechem.com [gneechem.com]

- 4. servochem.com [servochem.com]

- 5. This compound, 19089-47-5 [thegoodscentscompany.com]

- 6. gjchemical.com [gjchemical.com]

- 7. 1-Ethoxy-2-propanol | C5H12O2 | CID 15287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to 2-Ethoxy-1-propanol

This technical guide provides a detailed overview of 2-Ethoxy-1-propanol, a widely used solvent, for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, safety data, and analytical methodologies.

Chemical Identity and Synonyms

This compound is a member of the propylene glycol ether family.[1] It is a clear, colorless liquid with a characteristic ether-like odor.[1] This compound is hygroscopic and miscible with water, and it is an effective solvent for a variety of substances, including resins, inks, and adhesives.[1]

A comprehensive list of its synonyms and identifiers is provided in the table below to aid in its identification across various databases and literature.

| Identifier Type | Value |

| IUPAC Name | 2-ethoxypropan-1-ol[2] |

| CAS Number | 19089-47-5[2] |

| Molecular Formula | C5H12O2[2] |

| Molecular Weight | 104.15 g/mol [2] |

| InChI | InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3[2] |

| InChIKey | DEDUBNVYPMOFDR-UHFFFAOYSA-N[2] |

| SMILES | CCOC(C)CO[2] |

| EC Number | 242-806-7[2] |

| UNII | 11JHT6036A[2] |

| Synonyms | 2-Ethoxypropanol, 1-Propanol, 2-ethoxy-, Propylene glycol monoethyl ether, alpha, 2-ethoxy-propan-1-ol[2] |

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological properties of this compound, compiled from various safety data sheets and chemical databases.

Physical and Chemical Properties

| Property | Value | Reference |

| Boiling Point | 132 °C | [3] |

| Flash Point | 42 °C | [3] |

| Density | 0.904 g/cm³ at 20°C | [4] |

| Water Solubility | Miscible | [3] |

| Vapor Pressure | No data available | |

| Autoignition Temperature | No data available | |

| Refractive Index | 1.4122 | [4] |

| Melting Point | -90 °C (estimate) | [4] |

Toxicological Data

| Toxicological Endpoint | Result | Reference |

| Acute Toxicity | Shall not be classified as acutely toxic. | [5] |

| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin. | [5] |

| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant. | [5] |

| Respiratory or Skin Sensitisation | Data not available | |

| Germ Cell Mutagenicity | Shall not be classified as a germ cell mutagen. | [5] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [5] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [5] |

Experimental Protocols and Analytical Methodologies

The determination of this compound in various matrices is crucial for quality control and research purposes. The most common analytical techniques employed are Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the separation and quantification of volatile organic compounds like this compound. The principle involves volatilizing the sample and separating its components in a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of analyte.

A general workflow for the analysis of this compound using GC-FID is depicted in the following diagram.

Caption: General workflow for GC-FID analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for the analysis of this compound, particularly for non-volatile samples or when derivatization is required for detection. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

The following diagram illustrates a typical workflow for RP-HPLC analysis.

Caption: General workflow for RP-HPLC analysis.

Safety and Handling

This compound is a flammable liquid and vapor.[6][7] It is essential to handle this chemical in a well-ventilated area and away from sources of ignition.[6][7] The use of personal protective equipment, such as safety glasses and gloves, is recommended. For detailed safety information, refer to the safety data sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, analytical methodologies, and safety considerations. The information presented is intended to be a valuable resource for scientists and researchers working with this solvent.

References

Navigating the Safe Use of 2-Ethoxy-1-propanol: A Technical Guide for Researchers

An in-depth examination of the safety protocols, toxicological data, and handling procedures for 2-Ethoxy-1-propanol, designed for professionals in research and drug development. This guide provides a comprehensive overview of the chemical's properties, potential hazards, and the necessary precautions to ensure a safe laboratory environment. All quantitative data is presented in clear, comparative tables, and key procedures are visualized through logical diagrams.

Section 1: Chemical and Physical Properties

This compound, a member of the propylene glycol ether family, is a colorless liquid with a mild, ether-like odor.[1] It is recognized for its utility as a solvent in various industrial and commercial applications.[1] A thorough understanding of its physical and chemical characteristics is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| CAS Number | 19089-47-5 | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Mild, ether-like | [1] |

| Boiling Point | Not explicitly stated for this compound | |

| Flash Point | Approximately 45.9 °C at 1.013 hPa | [4] |

| Density | Approximately 0.904 g/cm³ at 20 °C | [4] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | Not explicitly stated for this compound | |

| Autoignition Temperature | Not determined | [4] |

Section 2: Toxicological Profile

While this compound is generally considered to have low acute toxicity, a comprehensive understanding of its potential health effects is crucial for risk assessment.[3] The following table summarizes the available toxicological data. It is important to note that specific LD50 and LC50 values for this compound are not consistently available in the reviewed literature; therefore, data for closely related propylene glycol ethers are provided for context.

| Toxicity Endpoint | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity | Rat | Oral | LD50: > 2000 mg/kg bw (for 1-propoxy-2-propanol) | Not Classified | [5] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50: 4.29 ml/kg (males), 4.92 ml/kg (females) (for 1-propoxy-2-propanol) | Not Classified | [5] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50: > 24 mg/L/4 hr (for isobutanol, a structural analog) | Vapors may cause drowsiness and dizziness | [6] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Not classified as an irritant | Not Classified | [3] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Not classified as an irritant | Not Classified | [3] |

Section 3: Experimental Protocols

The toxicological data presented are primarily derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity (Based on OECD Test Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7]

Methodology:

-

Test Animals: Healthy, young adult rodents (commonly rats) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[7]

-

Housing and Feeding: The temperature of the experimental animal room should be maintained at 22°C (± 3°) and the relative humidity between 30-70%. Lighting should be artificial with a sequence of 12 hours light, 12 hours dark.[7] Conventional laboratory diets and drinking water should be provided ad libitum.

-

Vehicle: Where possible, the test substance is administered undiluted. If a vehicle is necessary, it should not elicit toxic effects or alter the chemical's properties. For non-aqueous vehicles, their toxic characteristics should be known. The maximum volume of liquid administered at one time should not exceed 1 ml/100 g body weight for rodents, except for aqueous solutions where 2 ml/100 g may be used.[7]

-

Procedure: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. At least three dose levels should be used.

-

Observation Period: The observation period is at least 14 days. All animals are observed for mortality, signs of toxicity, and behavioral changes. Body weights are recorded weekly.

-

Pathology: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This test provides information on health hazards likely to arise from a short-term exposure to a substance by the dermal route.[8]

Principle: The test substance is applied to the skin of experimental animals in a single dose.[9] The animals are observed for a set period for signs of toxicity and mortality.[10]

Methodology:

-

Test Animals: Young adult rodents (rats, rabbits, or guinea pigs) are typically used.[8]

-

Preparation of Animals: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.[9]

-

Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9]

-

Observation Period: The animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly.[10]

-

Pathology: All animals undergo a gross necropsy at the end of the study.[10]

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)

This guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol to assess the health hazards from short-term inhalation exposure.[1][11]

Principle: Animals are exposed to the test substance at various concentrations for a defined period (typically 4 hours).[12][13] Mortality and signs of toxicity are observed during and after exposure.[14]

Methodology:

-

Test Animals: The preferred species is the rat.[14]

-

Exposure Chamber: Animals are exposed in inhalation chambers, either "nose-only" or "whole-body".[14][15]

-

Concentrations and Exposure Duration: In the traditional LC50 protocol, at least three concentrations are used for a predetermined duration, usually 4 hours.[12][13]

-

Observation Period: The observation period is at least 14 days post-exposure. Animals are observed for signs of toxicity and mortality. Body weights are recorded at least weekly.[12][14]

-

Pathology: All animals are subjected to a gross necropsy.[14]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Test Guideline 439)

This in vitro test method is used to identify chemicals that are irritant to the skin.[16][17][18]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured after a set exposure and post-incubation period to determine the irritant potential of the substance.[19]

Methodology:

-

RhE Model: A reconstituted human epidermis model, which mimics the properties of the upper layers of human skin, is used.[17]

-

Procedure: The test chemical is applied directly to the surface of the RhE tissue. Following the exposure period, the tissue is rinsed.

-

Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[19]

-

Classification: A substance is classified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%).[16][19]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[4][20][21][22][23]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The untreated eye serves as a control.[20][21] The eyes are then examined for any signs of irritation or corrosion at specific intervals.[21]

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[21]

-

Procedure: The test substance is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second to prevent loss of the material.[20][23]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[21]

-

Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are observed.[20][23]

Section 4: Safety and Handling Guidelines

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary line of defense against chemical exposure.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.

-

Respiratory Protection: If working in an area with inadequate ventilation or with the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage

-

Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[21] Avoid contact with skin and eyes, and prevent inhalation of vapors.[24] Keep away from heat, sparks, and open flames.[21] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[21]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[24] Keep containers tightly closed.[24]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Fire Fighting Measures

This compound is a flammable liquid.[3]

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool fire-exposed containers.[25]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[24]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[25]

Section 5: Visualized Workflows

To further aid in the practical application of these guidelines, the following diagrams illustrate key safety and emergency response procedures.

Caption: Logical workflow for the safe handling of this compound.

Caption: First aid response procedures for this compound exposure.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C5H12O2 | CID 29420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. oecd.org [oecd.org]

- 5. The acute toxicity and primary irritancy of 1-propoxy-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. scribd.com [scribd.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. iivs.org [iivs.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. senzagen.com [senzagen.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. go.lupinsys.com [go.lupinsys.com]

- 25. cloverchem.co.uk [cloverchem.co.uk]

The Toxicological Profile of 2-Ethoxy-1-propanol: An In-depth Technical Guide

Introduction

2-Ethoxy-1-propanol (CAS No. 1569-02-4), a member of the propylene glycol ethers (P-series) family, is a versatile solvent utilized in a range of industrial and commercial applications, including paints, coatings, cleaners, and inks. Its favorable properties, such as high solvency for both polar and non-polar substances and complete miscibility with water, have led to its widespread use. This guide provides a comprehensive technical overview of the acute and chronic toxicity of this compound, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information is presented through structured data tables, detailed experimental methodologies based on internationally recognized guidelines, and visual representations of toxicological assessment workflows.

Propylene glycol ethers, such as this compound, are generally considered to have a lower toxicity profile compared to ethylene glycol ethers (E-series). The primary metabolic pathway for P-series ethers with the alkoxy group at the primary position does not lead to the formation of toxic alkoxyacetic acids, which are responsible for the more severe reproductive and developmental effects observed with some E-series ethers.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes of exposure. The substance is generally classified as having low acute toxicity.

Quantitative Acute Toxicity Data

| Route of Administration | Species | Test Type | Value | Reference |

| Oral | Rat | LD50 | >2,000 mg/kg bw | |

| Oral | Rat | LD50 | 4.4 g/kg | |

| Oral | Rat | LD50 | 7110 mg/kg | |

| Dermal | Rabbit | LD50 | 8100 mg/kg | |

| Dermal | Not Specified | LD50 | >2,000 mg/kg bw | |

| Inhalation (vapors) | Not Specified | LC50 | >20.0 mg/L | |

| Inhalation (dust and mist) | Not Specified | LC50 | >5.0 mg/L |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the tested population. bw: body weight.

Experimental Protocols for Acute Toxicity Testing

The methodologies for determining acute toxicity generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method)

-

Test Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step.

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C) and humidity (30-70%), and provided with a conventional laboratory diet and unlimited drinking water.

-

Procedure:

-

Animals are fasted prior to administration of the test substance.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, and central nervous system effects), and changes in body weight over a 14-day period.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity (Following OECD Guideline 402 - Acute Dermal Toxicity)

-

Test Principle: A single dose of the test substance is applied to the skin of the test animals.

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied to an area of approximately 10% of the body surface and covered with a porous gauze dressing.

-

The dressing is left

-

Material Safety Data Sheet for 2-Ethoxy-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Ethoxy-1-propanol, also known as Propylene glycol monoethyl ether (alpha isomer). The information is compiled from various safety data sheets and scientific databases to ensure a thorough understanding of its properties, hazards, and handling procedures.

Chemical Identification and Physical Properties

This compound is a flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area and away from ignition sources.

| Identifier | Value | Source |

| IUPAC Name | 2-ethoxypropan-1-ol | PubChem |

| CAS Number | 19089-47-5 | PubChem[1] |

| Molecular Formula | C5H12O2 | PubChem[1] |

| Molecular Weight | 104.15 g/mol | PubChem[1] |

| Physical Property | Value | Source |

| Physical State | Liquid | Carl ROTH SDS |

| Color | Colorless | Guidechem[2] |

| Odor | Mild, sweet | Guidechem[2] |

| Boiling Point | Not Specified | |

| Melting Point | Not Specified | |

| Flash Point | 42 °C (108 °F) | CPAchem SDS[3] |

| Auto-ignition Temperature | 255 °C (491 °F) | CPAchem SDS[3] |

| Vapor Pressure | 10 hPa at 20 °C (68 °F) | CPAchem SDS[3] |

| Density | 0.896 g/cm³ at 20 °C (68 °F) | CPAchem SDS[3] |

| Solubility in Water | Miscible | Guidechem[2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

Data sourced from multiple Safety Data Sheets.

Experimental Protocols

This section outlines the standardized experimental protocols relevant to determining the key safety data for chemicals like this compound.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The Pensky-Martens closed-cup method is a common procedure for determining the flash point of flammable liquids.

Experimental Protocol: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester [4][5][6]

-

Apparatus: A Pensky-Martens closed-cup tester, consisting of a test cup, lid, stirring device, ignition source, and temperature measuring device.

-

Procedure A (for distillate fuels and other homogeneous liquids):

-

Fill the test cup with the sample to the specified level.

-

Place the lid on the cup and ensure a proper seal.

-

Begin stirring at a rate of 90 to 120 rpm.

-

Heat the sample at a rate of 5 to 6°C/min (9 to 11°F/min).

-

Apply the ignition source at specified temperature intervals. For a material with an expected flash point of 110°C or below, the first application is typically 23 ± 5°C below the expected flash point.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the specimen to ignite.

-

-

Data Analysis: The observed flash point is corrected for barometric pressure.

Acute Toxicity Assessment

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single short-term exposure.

Experimental Protocol: OECD 402 - Acute Dermal Toxicity [7]

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance is applied to a small area of clipped, intact skin (approximately 10% of the body surface area).

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A limit test at a dose of 2000 mg/kg is often performed initially. If no mortality or compound-related effects are observed, further testing at higher doses may not be necessary.[8]

-

-

Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose at which 50% of the test animals are expected to die.

Experimental Protocol: OECD 404 - Acute Dermal Irritation/Corrosion [9][10][11][12]

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A single 4-hour application of the test substance (0.5 mL for liquids) is made to a small area of clipped skin.[10]

-

At the end of the exposure period, the residual test substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

-

Data Analysis: The severity of the skin reactions is scored and the substance is classified based on the persistence and severity of the lesions.

Experimental Protocol: OECD 405 - Acute Eye Irritation/Corrosion [3][13][14][15][16]

-

Test Animals: Albino rabbits are used.

-

Procedure:

-

Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

Biodegradability Assessment

Ready biodegradability tests are designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.

Experimental Protocol: OECD 301F - Manometric Respirometry Test [17][18][19]

-

Principle: This method determines the rate of biodegradation by measuring the oxygen consumed by microorganisms in a closed respirometer over a 28-day period.

-

Procedure:

-

A known volume of mineral medium containing the test substance at a specific concentration and an inoculum of microorganisms (typically from activated sludge) is placed in a sealed vessel.

-

A carbon dioxide absorbent is included in the vessel.

-

The consumption of oxygen is measured over 28 days and is used to calculate the percentage of biodegradation.

-

-

Data Analysis: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[20]

Handling, Storage, and Disposal

Handling

-

Ensure adequate ventilation.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Take precautionary measures against static discharge.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from oxidizing agents and strong acids.

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not allow to enter drains or watercourses.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Toxicological Information

| Endpoint | Result | Source |

| Acute Oral Toxicity | Not classified as acutely toxic | Carl ROTH SDS |

| Acute Dermal Toxicity | Not classified as acutely toxic | Carl ROTH SDS |

| Acute Inhalation Toxicity | May cause respiratory irritation | PubChem |

| Skin Corrosion/Irritation | Not classified as a skin irritant | Carl ROTH SDS |

| Serious Eye Damage/Irritation | Not classified as an eye irritant | Carl ROTH SDS |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness | CPAchem SDS[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Ecological Information

-

Toxicity to fish: No specific data available.

-

Toxicity to daphnia and other aquatic invertebrates: No specific data available.

-

Toxicity to algae: No specific data available.

-

Persistence and Degradability: Expected to be readily biodegradable based on its structure, but specific data from OECD 301F tests are not available.

-

Bioaccumulative Potential: No data available.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Users should always consult the official SDS provided by the manufacturer before handling this chemical.

References

- 1. This compound | C5H12O2 | CID 29420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. nazhco.com [nazhco.com]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 18. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 19. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 20. contractlaboratory.com [contractlaboratory.com]

Environmental Fate and Biodegradability of 2-Ethoxy-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradability of 2-Ethoxy-1-propanol (CAS No. 19089-47-5). Due to the limited availability of experimental data for this specific compound, this guide also draws upon information from related propylene glycol ethers and standardized testing protocols to provide a thorough assessment. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate degradation pathways and experimental workflows.

Chemical Identity and Physical-Chemical Properties

This compound, also known as propylene glycol monoethyl ether (alpha isomer), is a flammable liquid with the molecular formula C5H12O2.[1] It is used in various industrial and commercial applications. Understanding its physical-chemical properties is fundamental to predicting its environmental transport and fate.

| Property | Value | Reference |

| Molecular Formula | C5H12O2 | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 19089-47-5 | [1] |

| Synonyms | 2-Ethoxypropanol, Propylene glycol monoethyl ether, alpha | [1] |

| Vapor Pressure | 2.29 mm Hg at 25 °C (estimated) | |

| Water Solubility | 3.662e+005 mg/L at 25 °C (estimated) | |

| Log Kow | 0.00 (estimated) | |

| Henry's Law Constant | 7.38E-08 atm-m3/mole (estimated) |

Environmental Fate and Transport

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, a comprehensive experimental dataset is not available. However, based on its physical-chemical properties and data for related propylene glycol ethers, its environmental behavior can be predicted. Propylene glycol ethers are generally known to be readily degraded through both abiotic and biotic pathways, such as atmospheric photo-oxidation and biodegradation.[2]

Abiotic Degradation

Hydrolysis: Based on the chemical structure of this compound, which contains an ether and an alcohol functional group, it is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). This is supported by the fact that for a representative glycol ether, dipropylene glycol n-propyl ether, no degradation was observed in a study conducted according to OECD Guideline 111.[3]

Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is approximately 5.12 hours, indicating that this is a significant degradation pathway in the air.

Biotic Degradation

Biodegradability: Propylene glycol ethers are generally considered to be biodegradable.[4] Many propylene glycol substances have been shown to be readily biodegradable in standard OECD tests.[5][6] While specific experimental data for this compound is lacking, predictive models suggest it is readily biodegradable. It is important to note that the rate of biodegradation can be influenced by factors such as the source and density of the microbial inoculum and the temperature.[4][7]

Proposed Biodegradation Pathway: A plausible biodegradation pathway for this compound, based on the degradation of other glycol ethers, involves the initial oxidation of the primary alcohol group to a carboxylic acid, forming 2-ethoxypropanoic acid. This is followed by the cleavage of the ether bond to yield ethanol and lactic acid, which are then further mineralized.

Transport and Distribution

Soil Sorption: The potential for a chemical to adsorb to soil and sediment is indicated by its soil organic carbon-water partitioning coefficient (Koc). The estimated Log Koc for this compound is low (0.135 to 0.423), suggesting a low potential for adsorption to soil and sediment. This indicates that this compound is likely to be mobile in soil and may leach into groundwater.[8]

Bioaccumulation: The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The estimated Log BCF for this compound is 0.500, which suggests a low potential for bioaccumulation.

| Environmental Fate Parameter | Predicted Outcome | Reference |

| Ready Biodegradability | Readily biodegradable (estimated) | [4] |

| Hydrolysis | Not expected to be significant | [3] |

| Atmospheric Photodegradation | Half-life of ~5.12 hours (estimated) | |

| Soil Sorption (Log Koc) | Low potential (0.135 - 0.423 estimated) | |

| Bioaccumulation (Log BCF) | Low potential (0.500 estimated) |

Ecotoxicity

There is limited specific ecotoxicity data available for this compound. Safety Data Sheets generally state that it shall not be classified as hazardous to the aquatic environment.[9] Propylene glycol and its ethers generally exhibit low toxicity to aquatic organisms.[10] For instance, propylene glycol has a 96-hour LC50 value of 40,613 mg/L for the freshwater fish Oncorhynchus mykiss.[10]

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to evaluate the environmental fate of chemicals. The following are detailed methodologies for key experiments relevant to this compound.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

-

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over a 28-day period.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.

-

Test Conditions: The test is conducted in the dark at a constant temperature.